2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine
Description
2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine moiety substituted with a 6-chloropyridinylmethyl group.
Properties
IUPAC Name |
2-[4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c15-13-3-2-12(10-18-13)11-19-6-8-20(9-7-19)14-16-4-1-5-17-14/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVASFEILWUNOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine typically involves multiple steps. One common synthetic route starts with the preparation of the chloropyridine intermediate, which is then reacted with piperazine to form the piperazine derivative. This intermediate is subsequently reacted with a pyrimidine precursor under specific conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the particular target being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include:
Quinoline-piperazine derivatives (C1–C7, ): These feature a quinoline-carbonyl-piperazine-benzoate scaffold. Unlike the target compound’s pyrimidine core, the quinoline system provides extended aromaticity, which may enhance π-π stacking interactions in biological targets. Substituents like bromo, fluoro, or methoxy groups on the phenyl ring (e.g., C2–C6) influence electronic properties and binding affinity. For example, C3 (4-chlorophenyl) showed moderate antibacterial activity in preliminary screens, suggesting the chloro substituent’s role in target engagement .
Pyrazolopyrimidines and triazolopyrimidines (): These derivatives, such as compounds 7 and 9, exhibit fused triazole-pyrimidine systems. Their isomerization behavior under varying conditions (e.g., compound 7 isomerizing to 6) highlights structural instability compared to the more rigid piperazine-pyrimidine framework of the target compound. Additionally, the presence of hydrazine or amino groups (e.g., compound 3) in these systems may confer nucleophilic reactivity absent in the target molecule .
Key Comparative Data
Research Findings and Implications
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for C1–C7 (), where piperazine intermediates are alkylated or coupled with aromatic halides. However, the pyrimidine core may require regioselective functionalization, contrasting with the quinoline derivatives’ straightforward esterification .
Stability and Reactivity : Unlike pyrazolotriazolopyrimidines (), which undergo isomerization under thermal or acidic conditions, the target compound’s piperazine-pyrimidine backbone is expected to exhibit greater stability due to fewer strained heterocyclic junctions .
Piperazine’s flexibility could allow adaptive binding in receptor sites, similar to antipsychotics like aripiprazole .
Biological Activity
2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine, identified by its CAS number 478048-51-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a chloropyridine group. This unique structural configuration is believed to contribute to its diverse biological activities.
Target Proteins and Pathways
Research indicates that compounds similar to this compound can interact with several biological targets, including:
- Dihydroorotate dehydrogenase (DHODH) : This enzyme is pivotal in the de novo synthesis of pyrimidines and has been validated as a target for malaria treatment .
- PCSK9 : Related compounds have shown the ability to modulate this protein, which plays a crucial role in cholesterol metabolism .
Biological Effects
The compound has been associated with several biochemical pathways:
- Inhibition of ER stress : Similar compounds have demonstrated the ability to alleviate endoplasmic reticulum stress, which is implicated in various diseases .
- Apoptosis modulation : It may influence apoptotic pathways, potentially providing therapeutic benefits in cancer .
- Anti-inflammatory effects : The NF-kB pathway, a key regulator of inflammation, can be inhibited by related compounds .
Antimicrobial and Antitumor Properties
Recent studies have evaluated the antimicrobial and antitumor activities of piperazine derivatives related to this compound. For instance:
- Antimicrobial Activity : Compounds with similar structures have exhibited significant antibacterial and antifungal properties. In vitro assays showed effectiveness against various pathogens .
- Antitumor Activity : Some derivatives have been tested for their ability to inhibit tumor cell growth, showing promising results that warrant further investigation .
Case Studies and Research Findings
- Study on DHODH Inhibition : A study highlighted the inhibition of DHODH by a related compound, demonstrating enhanced activity compared to established inhibitors like brequinar. This suggests potential applications in immunosuppressive therapies .
- Synthesis and Evaluation : Another research effort synthesized a series of piperazine derivatives and evaluated their biological activities. The results indicated that modifications in the piperazine structure could lead to enhanced antimicrobial efficacy .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
